molecular formula C19H19BrN2 B13645165 1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile

1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile

Katalognummer: B13645165
Molekulargewicht: 355.3 g/mol
InChI-Schlüssel: LYAMUTOSGBWHBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological activities and chemical reactivity.

Vorbereitungsmethoden

The synthesis of 1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile typically involves the reaction of 4-bromobenzyl chloride with piperidine, followed by the introduction of a carbonitrile group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide or potassium tert-butoxide.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.

Eigenschaften

Molekularformel

C19H19BrN2

Molekulargewicht

355.3 g/mol

IUPAC-Name

1-benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile

InChI

InChI=1S/C19H19BrN2/c20-18-8-6-17(7-9-18)19(15-21)10-12-22(13-11-19)14-16-4-2-1-3-5-16/h1-9H,10-14H2

InChI-Schlüssel

LYAMUTOSGBWHBG-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1(C#N)C2=CC=C(C=C2)Br)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.